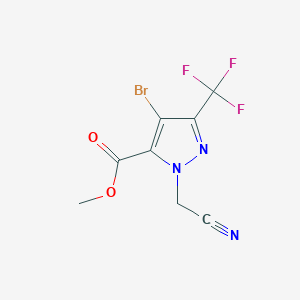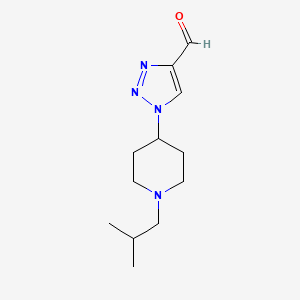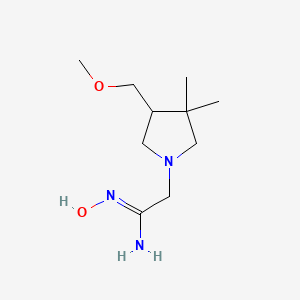
methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with bromine, cyanomethyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Aminomethyl or formyl derivatives of the pyrazole.
Oxidation: Pyrazole N-oxides.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and cyanomethyl groups can participate in specific binding interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-fluoro-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-iodo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development.
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3O2/c1-17-7(16)5-4(9)6(8(10,11)12)14-15(5)3-2-13/h3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJWYVZNQBJYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1CC#N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)





